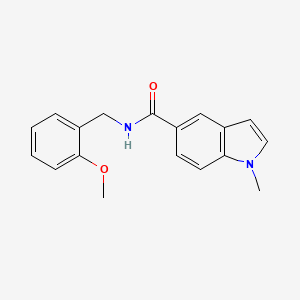
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide
Übersicht
Beschreibung
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide: is a synthetic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The methylated indole is then carboxylated using carbon dioxide under high pressure and temperature.
Benzylation: Finally, the carboxylated indole is benzylated with 2-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various conditions, including neurological disorders and cancer. Its ability to modulate receptor activity makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist, depending on the receptor subtype, modulating the signaling pathways involved in neurotransmission. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (25I-NBOMe): A potent hallucinogen with high affinity for serotonin receptors.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogenic compound with similar receptor affinity.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): Known for its psychoactive effects and receptor interactions.
Uniqueness: N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is unique due to its indole core structure, which differentiates it from the phenethylamine-based NBOMe compounds. This structural difference contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-13-11-14(7-8-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVUEUQGGRQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)
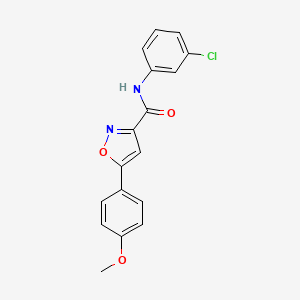
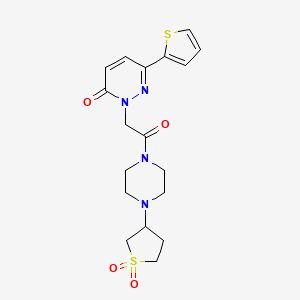
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4510611.png)

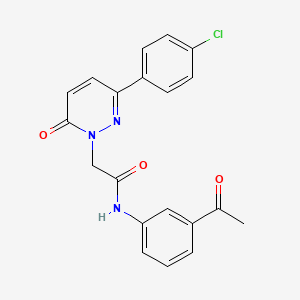

![1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4510635.png)

![1-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4510638.png)
![2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B4510646.png)
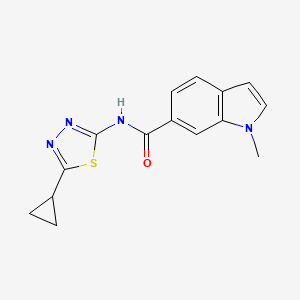

![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4510675.png)
